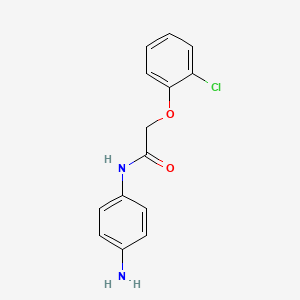

N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(2-chlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-12-3-1-2-4-13(12)19-9-14(18)17-11-7-5-10(16)6-8-11/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNZSNJGLVHTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide typically involves the reaction of 4-aminophenol with 2-chlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide exhibit notable antimicrobial properties. For instance, derivatives of chlorinated acetamides have been shown to be effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while displaying moderate efficacy against Gram-negative bacteria and fungi like Candida albicans . The presence of halogen substituents, such as chlorine, enhances the lipophilicity of these compounds, facilitating their penetration through cell membranes and increasing their antibacterial potency .

Anti-Inflammatory Potential

The compound has been investigated for its anti-inflammatory properties. Its mechanism may involve inhibition of specific enzymes or receptors implicated in inflammatory pathways. This makes it a candidate for developing therapeutic agents aimed at treating inflammatory diseases .

Pharmacological Studies

In pharmacological contexts, this compound serves as a biochemical probe to study enzyme interactions. Its structural characteristics allow researchers to explore its effects on various biological targets, potentially leading to the discovery of new therapeutic agents .

Chemical Synthesis Applications

Intermediate in Organic Synthesis

this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions . This versatility is crucial for developing new compounds with desired biological activities.

Reactivity and Mechanisms

The compound can undergo several reactions:

- Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

- Reduction: If a nitro group is present, it can be reduced back to the amine.

- Substitution: The chlorine atom on the phenoxy group can be replaced with other nucleophiles, allowing for the creation of diverse derivatives .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The study found that the compound exhibited significant antibacterial activity, suggesting that the chlorinated structure stabilizes interactions with bacterial targets such as penicillin-binding proteins .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort focused on understanding the structure-activity relationships of various N-substituted phenyl acetamides. It was determined that the position of substituents on the phenyl ring significantly influenced biological activity. Compounds with para-substituted groups showed enhanced antimicrobial effects due to their favorable physicochemical properties .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Effective against Gram-positive bacteria; potential anti-inflammatory effects |

| Chemical Synthesis | Serves as an intermediate; versatile reactivity allows for diverse derivatives |

| Biological Research | Useful as a biochemical probe; aids in studying enzyme interactions |

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Acetamides

Table 2: Antimicrobial Activity of Thiazolidinone Analogues

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| 2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide | E. coli: 16; S. aureus: 8 | |

| This compound | Not tested | – |

Biological Activity

N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an acetamide functional group attached to a phenyl ring that is substituted with an amino group and a chlorophenoxy moiety. This structure is significant as it influences the compound's biological interactions and pharmacological properties.

The exact mechanism of action for this compound is not fully elucidated. However, similar compounds have shown various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .

- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells, which is a critical pathway for cancer treatment .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study on related compounds demonstrated high in vitro potency against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML) . The lead compound from this study displayed the ability to induce both apoptosis and autophagy, leading to reduced tumor growth in vivo .

Antiparasitic Activity

Similar structures have also been tested for antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Compounds with structural similarities showed potent effects, with some achieving an EC50 as low as 0.001 μM . This suggests that this compound may also possess antiparasitic properties worth exploring.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

- Substituents on the Phenyl Ring : Variations in substituents at the para position on the phenyl ring can enhance or diminish activity against target cells. Chlorine substitutions have been shown to improve potency significantly .

- Amine vs. Amide Linkage : Compounds with amine linkages tend to exhibit greater biological activity compared to their amide counterparts .

Table 1: Summary of Biological Activities

Q & A

Q. What is the standard synthetic route for N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide, and what are the critical reaction conditions?

The compound is synthesized via a multi-step procedure involving coupling reactions. A typical method includes:

- Step 1 : Reacting 2-(2-chlorophenoxy)acetic acid with 1,2-diaminobenzene in dry dichloromethane (DCM) using 2,6-lutidine as a base and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent at 0–5°C .

- Step 2 : Purification via TLC (hexane:ethyl acetate, 9:3 v/v) and isolation by acid-base extraction.

Key conditions include strict temperature control during reagent addition and overnight stirring to ensure complete amide bond formation. Yield optimization requires careful stoichiometry (1:1 molar ratio of acid to amine) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- 1H/13C NMR : Confirm proton environments (e.g., aromatic peaks at δ 6.8–7.4 ppm for chlorophenoxy and aminophenyl groups) and carbonyl signals (δ ~165–170 ppm) .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.5% of theoretical values .

- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O bonds) and crystal packing via hydrogen bonding (N–H···O) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 291) .

Q. How is this compound utilized as an intermediate in synthesizing bioactive derivatives?

It serves as a precursor for:

- Antimicrobial agents : Reacted with benzothiazole or thiazole moieties to enhance activity .

- RORγt inhibitors : Functionalized via reductive amination or sulfonylation for autoimmune disease research .

- Quinazoline derivatives : Coupled with methoxyquinazolin-6-yl groups for kinase inhibition studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

- Catalyst Screening : Replace TBTU with HATU for higher coupling efficiency in polar solvents (e.g., DMF) .

- Temperature Modulation : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 50°C vs. overnight at 25°C) .

- Workup Adjustments : Replace HCl quenching with 10% NaHCO3 to minimize hydrolysis of acid-sensitive groups .

- Solvent Selection : Switch from DCM to THF for better solubility of aromatic intermediates .

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?

- NMR Anomalies : Assign overlapping aromatic signals using 2D NMR (COSY, HSQC) or compare with computed spectra (DFT calculations) .

- Elemental Analysis Deviations : Re-crystallize from ethanol/water mixtures to remove hygroscopic impurities .

- Mass Spec Fragmentation : Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Cl vs. Br adducts) .

Q. What strategies are effective for derivatizing this compound to enhance biological activity?

- Bioisosteric Replacement : Substitute the chlorophenoxy group with trifluoromethoxy or phenylthio moieties to improve metabolic stability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the amine site for controlled release .

- Hybrid Molecules : Conjugate with indole-2-carboxamide or piperazine derivatives to target multiple pathways .

Methodological Considerations

- Crystallographic Analysis : Use SHELX97 for structure refinement; monitor hydrogen bonds (e.g., N–H···O, d = 2.02 Å) to predict solubility .

- TLC Monitoring : Optimize mobile phase ratios (e.g., hexane:ethyl acetate from 9:3 to 7:3) for better separation of polar byproducts .

- Scale-Up Challenges : Address exothermic reactions by gradual reagent addition and inert atmosphere (N2/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.